molecular formula C16H14N2O4 B5702068 N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide

N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide

Cat. No. B5702068
M. Wt: 298.29 g/mol
InChI Key: YHWNZULYVIQJRN-CMDGGOBGSA-N
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Description

N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide (MNPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPA is a yellow crystalline solid that belongs to the class of organic compounds known as acrylamides.

Scientific Research Applications

N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has been used as a starting material for the synthesis of various biologically active compounds.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide exerts its biological effects through the modulation of various signaling pathways. N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been found to inhibit the activity of certain enzymes and receptors involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines. N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has also been found to induce apoptosis in cancer cells. Additionally, N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has been found to exhibit potent antioxidant activity, which may contribute to its anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity. However, N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling and using N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide in lab experiments.

Future Directions

N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide has significant potential for future research and development. Some of the future directions for N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide research include:
1. Further investigation of the mechanism of action of N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide
2. Development of novel N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide derivatives with improved biological activity and reduced toxicity
3. Evaluation of the potential of N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide as a therapeutic agent for various diseases, including cancer and inflammatory disorders
4. Development of new synthetic methods for N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide and its derivatives
5. Investigation of the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide in vivo.
Conclusion:
N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound with significant potential for scientific research and development. It exhibits potent anti-inflammatory, antioxidant, and anticancer properties and has been used as a starting material for the synthesis of various biologically active compounds. Further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide and to evaluate its potential as a therapeutic agent for various diseases.

Synthesis Methods

N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a simple reaction between 3-methoxyphenylamine and 3-nitrocinnamaldehyde. The reaction takes place in the presence of a catalyst and under specific reaction conditions. The resulting product is purified through recrystallization to obtain pure N-(3-methoxyphenyl)-3-(3-nitrophenyl)acrylamide.

properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-22-15-7-3-5-13(11-15)17-16(19)9-8-12-4-2-6-14(10-12)18(20)21/h2-11H,1H3,(H,17,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWNZULYVIQJRN-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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